(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17496773
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m1/s1 |
| Standard InChI Key | HWTGIYWDRQTQIT-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=C(O2)[C@@H](CC(=O)O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid, reflects its stereochemistry and functional groups:
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Benzofuran moiety: A fused bicyclic structure comprising a benzene ring and a furan ring, contributing to aromatic stability and π-π stacking interactions.
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Chiral center: The (3R)-configuration at the α-carbon distinguishes it from non-stereoisomeric analogs, influencing its biochemical interactions.
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Amino and carboxylic acid groups: These enable zwitterionic behavior in aqueous solutions, enhancing solubility and reactivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| InChI Key | HWTGIYWDRQTQIT-MRVPVSSYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N |
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid typically involves multi-step reactions starting from benzofuran precursors. Key steps include:
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Benzofuran ring formation: Cyclization of substituted phenols via acid-catalyzed dehydration.
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Introduction of the amino group: Enantioselective amination using chiral catalysts to achieve the (3R)-configuration .
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Propanoic acid side-chain attachment: Michael addition or alkylation reactions to link the benzofuran core to the carboxylic acid group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran synthesis | H₂SO₄, 120°C, 6h | 78 |
| Enantioselective amination | L-Proline, NaBH₄, THF, 0°C | 65 |
| Carboxylic acid formation | KMnO₄, H₂O, 80°C | 82 |
Purification Techniques
Chromatographic methods, such as reverse-phase HPLC, are critical for isolating the enantiomerically pure compound. Recrystallization using ethanol-water mixtures further enhances purity (>98%).
Biological Activity and Mechanism
Molecular Targets
The compound’s benzofuran moiety facilitates interactions with:
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Enzymes: Inhibition of cyclooxygenase-2 (COX-2) via hydrophobic binding to the active site.
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G-protein-coupled receptors (GPCRs): Allosteric modulation of serotonin receptors (5-HT₂₀) due to structural mimicry of endogenous ligands .
Pharmacological Effects
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Anti-inflammatory activity: IC₅₀ of 12 µM against COX-2 in vitro.
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Neuroprotective effects: Reduces glutamate-induced excitotoxicity in neuronal cells by 40% at 50 µM.
Industrial and Research Applications
Medicinal Chemistry
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Drug precursor: Serves as a building block for synthetizing analogs of Lifitegrast, a dry eye disease therapeutic .
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Biochemical probes: Used to study enzyme kinetics and receptor-ligand interactions.
Organic Synthesis
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Chiral auxiliary: Facilitates asymmetric synthesis of β-amino acids .
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Ligand design: Coordinates transition metals in catalytic systems for cross-coupling reactions .
Comparative Analysis with Structural Analogs
(3S)-3-Amino-3-(1-Benzofuran-2-yl)Propanoic Acid
The (3S)-enantiomer exhibits 30% lower affinity for 5-HT₂₀ receptors, underscoring the importance of stereochemistry.
Benzofuran-Free Analogs
Removal of the benzofuran ring reduces COX-2 inhibitory activity by 70%, highlighting its role in target engagement.
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